Carbomer 980

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

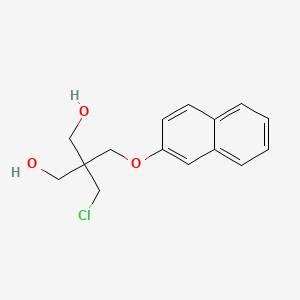

2-(chloromethyl)-2-(naphthalen-2-yloxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO3/c16-8-15(9-17,10-18)11-19-14-6-5-12-3-1-2-4-13(12)7-14/h1-7,17-18H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZJMCNBPWEGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CO)(CO)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864160 | |

| Record name | 2-(Chloromethyl)-2-{[(naphthalen-2-yl)oxy]methyl}propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-91-1, 9007-20-9 | |

| Record name | 1,3-Propanediol, 2-(chloromethyl)-2-((2-naphthyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carbomer 980: A Technical Guide to Physicochemical Properties for Pharmaceutical Research

Introduction

Carbomer 980 is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2] Belonging to the Carbopol® family of polymers, it is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its versatility as a rheology modifier, gelling agent, stabilizer, and suspending agent.[1][3][4] Presented as a white, fluffy, acidic, and hygroscopic powder, this compound is polymerized in a toxicologically preferred co-solvent system, typically ethyl acetate and cyclohexane.[3][4][5] Its ability to form sparkling clear, viscous gels upon neutralization makes it indispensable for a wide range of dosage forms, including topical creams, gels, ophthalmic preparations, and controlled-release oral tablets.[1][4][6] This guide provides an in-depth analysis of its core physicochemical properties, experimental protocols for its characterization, and its functional mechanisms relevant to pharmaceutical research and development.

Core Physicochemical Properties

The fundamental characteristics of this compound dictate its performance in various pharmaceutical applications. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Description | Source(s) |

|---|---|---|

| Appearance | White, fluffy, slightly acidic, hygroscopic powder. | [5][] |

| Chemical Name | Cross-linked Polyacrylic Acid Resin / Carboxyvinyl Polymer. | [5][] |

| CAS Number | 139637-85-7. | [5][8][9] |

| General Formula | (C₃H₄O₂)n. | [10][11] |

| pKa | 6.0 ± 0.5.[12] | [12] |

| Primary Particle Size | Approximately 0.2 µm in diameter.[12] | [12] |

| Solubility | Soluble in water, ethanol, and glycerol.[] |[] |

Table 2: Rheological and Dispersion Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Typical Concentration in Formulations | 0.1% - 1.0% w/w.[13][14] | [13][14] |

| pH of Unneutralized Dispersion | 2.5 - 4.0 (depending on concentration).[13] | [13] |

| Optimal pH for Thickening | 5.0 - 10.0.[6][14] | [6][14] |

| Rheological Profile | Exhibits shear-thinning (pseudoplastic) behavior.[15][16] Provides high viscosity and a short, non-drip flow.[6] |[6][15][16] |

Key Functional Mechanisms in Pharmaceutical Formulations

The utility of this compound in drug delivery stems from several key functional mechanisms, including its ability to thicken solutions, swell in aqueous environments, adhere to mucosal surfaces, and control the release of active pharmaceutical ingredients (APIs).

Rheological Modification & Thickening Mechanism

In its dry, powdered state, the polyacrylic acid chains of this compound are tightly coiled. When dispersed in water, a low-viscosity, acidic solution is formed. The dramatic thickening effect is achieved upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine).[][16] The addition of a base ionizes the carboxylic acid groups, leading to negative charges along the polymer backbone. The resulting electrostatic repulsion causes the polymer chains to uncoil and expand, entrapping water molecules and significantly increasing the viscosity of the medium to form a gel.[]

Mucoadhesion

This compound is an excellent mucoadhesive polymer, a property that is critical for extending the residence time of formulations on mucosal surfaces, such as in the eye, nasal cavity, or gastrointestinal tract, thereby improving drug bioavailability.[1][17] The mechanism of mucoadhesion is a two-stage process.[18]

-

Contact Stage: Involves the initial wetting, spreading, and swelling of the polymer on the mucus layer.[18][19]

-

Consolidation Stage: The flexible, uncoiled polymer chains interpenetrate and entangle with the mucin chains of the mucus layer. Strong adhesive forces are established through secondary bonds, primarily hydrogen bonds between the carboxylic acid groups of the carbomer and the sialic acid groups of mucin.[19][20]

Controlled Drug Release

In solid dosage forms like tablets, this compound functions as a hydrophilic matrix-forming excipient for controlled or sustained drug release.[4] When the tablet comes into contact with an aqueous medium, the carbomer on the surface hydrates and swells to form a viscous gel layer. This gel layer acts as a barrier to further water penetration and controls the release of the embedded drug.[4][21] Drug release is typically governed by a combination of diffusion through the gel layer and erosion of the matrix over time.[21][22]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for formulation development and quality control. The following sections detail standard experimental protocols.

Protocol 1: Rheological Characterization

This protocol describes the preparation of a standardized this compound gel and the subsequent measurement of its rheological properties.

Methodology:

-

Dispersion: Accurately weigh 2.50 g of this compound powder to prepare a 0.5% (w/w) dispersion in 497.5 g of purified water. Use a mixer with an "S"-type paddle at a low speed (300-500 rpm) to slowly sift the polymer into the vortex, avoiding lump formation.[12]

-

Hydration: Allow the dispersion to hydrate at room temperature. For complete hydration, place the dispersion in a water bath at 25 ± 2°C for at least 30 minutes.[12]

-

Neutralization: While stirring gently, add a neutralizing agent, such as an 18% w/w sodium hydroxide (NaOH) solution, dropwise until the target pH (e.g., 7.3) is reached. Avoid introducing air bubbles.[12]

-

Measurement: Allow the gel to equilibrate. Measure the viscosity and other rheological parameters (e.g., yield stress, storage and loss moduli) using a calibrated viscometer or rheometer.[12][23]

Protocol 2: Determination of Swelling Index

The swelling behavior is crucial for understanding mucoadhesion and drug release mechanisms. The gravimetric method is commonly used to quantify this property.

Methodology:

-

Initial Weighing: Accurately weigh a specific amount of dry this compound powder (Wd).[24]

-

Immersion: Disperse the powder in a suitable swelling medium (e.g., purified water or a specific buffer) in a container.[24]

-

Incubation: At predetermined time intervals, remove the swollen polymer mass.

-

Blotting & Weighing: Gently blot the surface with filter paper to remove excess water and weigh the swollen mass (Ws).

-

Equilibrium: Continue the process until a constant weight is achieved, indicating that swelling equilibrium has been reached.[24]

-

Calculation: The degree of swelling, or swelling ratio (Q), at each time point is calculated using the formula: Q = (Ws - Wd) / Wd

Protocol 3: In-Vitro Drug Release Kinetics Study

This protocol outlines the procedure for evaluating the drug release profile from a this compound-based matrix tablet.

Methodology:

-

Tablet Formulation: Prepare matrix tablets by directly compressing a homogenous blend of the active pharmaceutical ingredient (API), this compound, and other necessary excipients.[21][22]

-

Dissolution Test: Place the tablet in a vessel of a USP-certified dissolution apparatus (e.g., Apparatus II, paddle). The vessel should contain a known volume of a physiologically relevant dissolution medium (e.g., pH 7.2 phosphate buffer) maintained at 37 ± 0.5°C.[21][22]

-

Sampling: At specified time intervals, withdraw an aliquot of the dissolution medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).[22]

-

Quantification: Analyze the concentration of the API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25][26]

-

Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data to various kinetic models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release from the matrix.[21][26]

Safety and Regulatory Information

This compound is widely regarded as a safe, non-toxic, and non-irritant material for its intended pharmaceutical applications, particularly in topical and ophthalmic formulations.[1][5][10] It has a long history of use and is listed in major pharmacopeias, including the United States Pharmacopeia/National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.), signifying its regulatory acceptance.[1][27]

Table 3: Summary of Safety Profile

| Toxicological Endpoint | Result / Observation | Source(s) |

|---|---|---|

| Acute Oral Toxicity | Low toxicity in animal studies.[2] | [2][5] |

| Skin Irritation | Low potential for skin irritation and sensitization.[2] | [2][10] |

| Eye Irritation | Not considered an eye irritant in standard tests.[2] | [2] |

| Systemic Absorption | No evidence of systemic absorption following oral administration.[5] |[5] |

This compound is a highly efficient and versatile polymer that serves a critical role in modern pharmaceutical development. Its well-characterized physicochemical properties—particularly its ability to provide high viscosity at low concentrations, its excellent mucoadhesive nature, and its capacity to control drug release—make it an invaluable tool for researchers and formulators. By understanding the fundamental mechanisms and applying the standardized experimental protocols outlined in this guide, scientists can effectively harness the capabilities of this compound to develop stable, effective, and patient-compliant drug delivery systems.

References

- 1. Articles [globalrx.com]

- 2. Carbomer products Toxicity and Safety report [nmcarbomer.com]

- 3. specialchem.com [specialchem.com]

- 4. iajps.com [iajps.com]

- 5. Carbomer 980P - CD Formulation [formulationbio.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 139637-85-7 [chemicalbook.com]

- 10. b4brands.com [b4brands.com]

- 11. This compound | 9003-01-4 | FC176817 | Biosynth [biosynth.com]

- 12. ijlret.com [ijlret.com]

- 13. The Difference Between this compound and 940 [vacutaineradditives.com]

- 14. zhishangchem.com [zhishangchem.com]

- 15. [PDF] Rheological Characterization of Carbopol® Dispersions in Water and in Water/Glycerol Solutions | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. researchgate.net [researchgate.net]

- 21. Studies on drug release kinetics from ibuprofen-carbomer hydrophilic matrix tablets: influence of co-excipients on release rate of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Rheological stability of carbomer in hydroalcoholic gels: Influence of alcohol type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chromforum.org [chromforum.org]

- 26. Drug release rate and kinetic investigation of composite polymeric nanofibers [nanomedicine-rj.com]

- 27. Comparative analysis of carbomer polymers for pharmaceutical and cosmetic practice | Zaporozhye Medical Journal [journals.uran.ua]

An In-depth Technical Guide to Carbomer 980: Molecular Weight and Cross-Linking Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbomer 980, focusing on its molecular weight and the critical role of cross-linking in its function as a rheology modifier. This document delves into the analytical techniques used to characterize these properties, offering detailed experimental protocols and data presentation to support researchers and professionals in the fields of pharmaceuticals and material science.

Introduction to this compound

This compound is a high molecular weight polymer of acrylic acid, cross-linked with a polyalkenyl polyether.[1] Specifically, it is a synthetic homopolymer of polyacrylic acid cross-linked with allyl pentaerythritol.[2] It belongs to the Carbopol® family of polymers and is widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and gelling agent.[1][3] Unlike older carbomers that were polymerized in benzene, this compound is synthesized in a toxicologically-preferred cosolvent system, typically ethyl acetate and cyclohexane.[4]

The "980" designation is a grade indicator that relates to its specific molecular weight and composition, which in turn dictates its rheological properties.[5] When dispersed in water and neutralized with a suitable base, the coiled this compound molecules uncoil and swell, leading to a significant increase in viscosity and the formation of clear gels.[6] This behavior is central to its application in a wide range of products, from topical creams and gels to oral suspensions.

Molecular Weight of this compound

The high molecular weight of this compound is a key contributor to its efficacy as a thickener. Due to its cross-linked nature, determining an exact molecular weight is complex. The polymer exists as a three-dimensional network rather than individual linear chains.

One study has estimated the molecular weight of the cross-linked form of Carbopol NF 980 to be as high as 4.5 billion g/mol .[3] This exceptionally high value reflects the extensive network structure formed by the cross-linking of numerous polyacrylic acid chains.

| Property | Value | Reference |

| Estimated Molecular Weight | Up to 4.5 x 109 g/mol | [3] |

| Primary Particle Size | Average of 0.2 µm in diameter | [2] |

Table 1: Physical Properties of this compound

Experimental Protocol for Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

While challenging for highly cross-linked polymers, SEC-MALS is a powerful technique for determining the absolute molar mass and size of polymers in solution.[7][8] For less cross-linked or fragmented Carbomer samples, this method can provide valuable data.

Objective: To determine the weight-average molar mass (Mw), number-average molar mass (Mn), and polydispersity index (PDI) of a soluble fraction of this compound.

Materials and Equipment:

-

Size-Exclusion Chromatography (SEC) system with a pump, injector, and a set of appropriate columns (e.g., for aqueous or organic mobile phases).

-

Multi-Angle Light Scattering (MALS) detector.

-

Differential Refractive Index (dRI) detector.

-

Mobile phase (e.g., aqueous buffer with salt to suppress polyelectrolyte effects).

-

Soluble this compound sample.

-

Syringe filters (0.2 µm).

Procedure:

-

Mobile Phase Preparation: Prepare and degas the chosen mobile phase. An aqueous buffer containing salt (e.g., 0.1 M NaNO₃) is often used to minimize ionic interactions.

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Gentle agitation may be required. The concentration should be low enough to avoid intermolecular interactions. Filter the sample solution through a 0.2 µm syringe filter.

-

Instrument Setup: Equilibrate the SEC-MALS-dRI system with the mobile phase until a stable baseline is achieved for all detectors.

-

Data Acquisition: Inject the filtered sample onto the SEC column. The components will separate based on their hydrodynamic volume. The eluting fractions pass through the MALS and dRI detectors.

-

Data Analysis: The MALS detector measures the intensity of scattered light at multiple angles, while the dRI detector measures the concentration of the eluting polymer. Software is used to process this data to calculate the absolute molar mass at each elution volume, allowing for the determination of the molar mass distribution.[9]

Cross-Linking Analysis of this compound

The cross-linking of polyacrylic acid chains is fundamental to the properties of this compound. The cross-linking agent, allyl pentaerythritol, creates a three-dimensional network that prevents the polymer from dissolving into individual chains and enables the formation of a stable gel structure upon neutralization. The degree of cross-linking directly influences the swelling capacity, viscosity, and mechanical properties of the resulting hydrogel.[3]

Analytical Techniques for Cross-Linking Analysis

Several techniques can be employed to characterize the cross-linking in this compound, ranging from indirect methods that measure the effects of cross-linking to more direct spectroscopic approaches.

Rheological Analysis: Rheology is a powerful tool to indirectly assess the degree of cross-linking by measuring the viscoelastic properties of the hydrogel. A higher cross-link density generally results in a higher storage modulus (G') and a more elastic gel.

Swelling Studies: The extent of swelling in a solvent is inversely proportional to the cross-link density. By measuring the equilibrium swelling ratio, one can estimate the degree of cross-linking.

Spectroscopic Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and the cross-linker. While direct quantification of cross-links can be challenging, changes in the spectra, such as the appearance of ester bands from the reaction of acrylic acid with the allyl pentaerythritol, can provide evidence of cross-linking.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C NMR, can be a powerful tool for characterizing the cross-linking structure in polymers.[11] Double quantum (DQ)-NMR is a more advanced technique that can provide quantitative information on cross-link density.[12]

Experimental Protocol: Swelling Studies for Cross-Link Density Estimation

Objective: To determine the equilibrium swelling ratio of a this compound hydrogel as an indirect measure of cross-link density.

Materials and Equipment:

-

This compound powder.

-

Deionized water or buffer solution of a specific pH.

-

Analytical balance.

-

Beakers or vials.

-

Sintered glass filters or tea bags.

-

Oven.

Procedure:

-

Hydrogel Preparation: Prepare a hydrogel of a known concentration of this compound in deionized water or a specific buffer.

-

Drying: Dry a known weight of the prepared hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

-

Swelling: Immerse the dried hydrogel in a large excess of the swelling medium (deionized water or buffer) at a constant temperature.

-

Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours. Periodically remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws). Equilibrium is reached when there is no significant change in weight over time.

-

Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd

A lower swelling ratio indicates a higher degree of cross-linking.

Experimental Protocol: Rheological Measurement of Cross-Link Effects

Objective: To characterize the viscoelastic properties of this compound hydrogels of different concentrations using oscillatory rheology.

Materials and Equipment:

-

Rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

-

This compound hydrogels of varying concentrations (e.g., 0.5%, 1.0%, 1.5% w/w), neutralized to a consistent pH (e.g., 7.0).

-

pH meter.

-

Neutralizing agent (e.g., triethanolamine or sodium hydroxide).

Procedure:

-

Sample Preparation: Prepare this compound dispersions of the desired concentrations in water. Neutralize each dispersion to the target pH while stirring gently to avoid air entrapment. Allow the gels to fully hydrate.

-

Rheometer Setup: Set the temperature of the rheometer (e.g., 25°C). Place the hydrogel sample on the lower plate and bring the upper geometry to the correct gap setting. Trim any excess sample.

-

Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain. This will provide information on the behavior of the gel over a range of time scales.

-

Data Analysis: Analyze the resulting data. A higher G' value, and a G' that is significantly larger than G'', is indicative of a more structured, elastic, and likely more cross-linked, gel network.[13]

Signaling Pathways and Logical Relationships

While this compound is a synthetic polymer and does not directly participate in intracellular signaling pathways, its interactions with biological systems, particularly at mucosal surfaces, can be described as a logical sequence of events.

Mucoadhesion Mechanism

Carbomers are well-known for their mucoadhesive properties, which are crucial for prolonging the residence time of drug formulations on mucosal surfaces.[14] The mechanism involves a two-step process:

-

Contact Stage: Intimate contact is established between the Carbomer-containing formulation and the mucus layer. This involves wetting and swelling of the polymer.

-

Consolidation Stage: Following contact, various physicochemical interactions strengthen the adhesion. These include:

-

Hydrogen Bonding: The abundant carboxylic acid groups in the Carbomer structure form hydrogen bonds with the mucin glycoproteins in the mucus.

-

Chain Interpenetration: The flexible polymer chains of the Carbomer can interpenetrate the mucus network, leading to physical entanglement.

-

Electrostatic Interactions: At physiological pH, the carboxylic acid groups are ionized, leading to a negative charge on the polymer that can interact with positively charged regions of the mucin.

-

Antiviral Action (Proposed Mechanism)

Studies on this compound gels for the treatment of the common cold have suggested a mechanism of action that involves creating a physical barrier and interacting with the virus particles.[5]

-

Physical Barrier: The viscous gel forms a protective layer on the nasal epithelium, physically hindering the human rhinovirus from reaching and infecting the epithelial cells.

-

Viral Interaction: The anionic nature of this compound is believed to allow it to associate with cationic binding sites on the surface of the rhinovirus. This interaction could prevent the virus from binding to its cellular receptors, such as ICAM-1, on the nasal epithelial cells, thereby blocking viral entry and replication.

Conclusion

This compound is a highly versatile and effective excipient whose functionality is intrinsically linked to its high molecular weight and cross-linked structure. Understanding and characterizing these properties are essential for formulation development and quality control. The analytical techniques and experimental protocols outlined in this guide provide a framework for researchers and scientists to comprehensively evaluate this compound and optimize its performance in various applications. The logical pathways of its interaction with biological systems, such as mucoadhesion and its proposed antiviral action, further highlight the importance of its physicochemical properties in achieving desired therapeutic or cosmetic effects.

References

- 1. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]

- 2. Dispersing carbomers, mixing technology matters! - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00176D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Safety and Efficacy of 0.5% this compound Gel for Treatment of Symptoms of Common Cold: Results of 2 Randomized Trials | springermedizin.de [springermedizin.de]

- 6. Carbomer - Carbomer studies [tiiips.com]

- 7. measurlabs.com [measurlabs.com]

- 8. wyatt.com [wyatt.com]

- 9. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tarjomefa.com [tarjomefa.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]

Swelling Behavior and Kinetics of Carbomer 980 in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling behavior and kinetics of Carbomer 980, a high molecular weight, cross-linked polyacrylic acid polymer widely used in the pharmaceutical and cosmetic industries. Its exceptional thickening, suspending, and gelling properties in aqueous solutions are intricately linked to its unique swelling characteristics. This document delves into the fundamental mechanisms of this compound swelling, the kinetic models that describe it, and the critical factors that influence this behavior, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic polymer valued for its ability to form clear, viscous gels at low concentrations.[1] Structurally, it is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol.[2] This cross-linked structure is crucial to its function, allowing it to absorb and retain large amounts of water or other solvents, leading to significant swelling without dissolving.[3] In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in water, a process of hydration begins, but the most dramatic change occurs upon neutralization.[3]

The Swelling Mechanism of this compound

The primary mechanism driving the swelling of this compound in aqueous solutions is electrostatic repulsion. The process can be broken down into the following key stages:

-

Dispersion and Hydration: When this compound powder is dispersed in water, the polymer particles begin to hydrate, and the coiled polymer chains start to relax and uncoil to a limited extent.

-

Neutralization: this compound is an acidic polymer due to the presence of carboxylic acid groups. The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), is essential to induce significant swelling.[4]

-

Ionization and Repulsion: The neutralizing agent reacts with the carboxylic acid groups (-COOH) on the polymer backbone, converting them into carboxylate anions (-COO⁻). This ionization creates a series of negative charges along the polymer chains.

-

Network Expansion: The resulting electrostatic repulsion between the negatively charged carboxylate groups forces the polymer chains to uncoil and expand. This expansion of the polymer network entraps large volumes of the aqueous solvent, leading to the formation of a viscous gel. The degree of swelling is directly related to the extent of this network expansion.

Kinetics of Swelling

The study of swelling kinetics provides insight into the rate at which this compound absorbs a solvent and the mechanisms governing this process. Several mathematical models are employed to describe the swelling dynamics of hydrogels.

Fickian Diffusion

For many polymer-solvent systems, the initial stages of swelling can be described by Fick's laws of diffusion. This model assumes that the rate of solvent transport is directly proportional to the concentration gradient.

Korsmeyer-Peppas Model

A more comprehensive model for analyzing the mechanism of solvent transport in hydrogels is the Korsmeyer-Peppas power-law model:

Mt / M∞ = k * tn

Where:

-

Mt / M∞ is the fraction of solvent absorbed at time t.

-

k is a kinetic constant characteristic of the polymer-solvent system.

-

n is the diffusional exponent, which provides information about the mechanism of solvent transport.

The value of 'n' is particularly informative. For a cylindrical geometry, an 'n' value of approximately 0.45 suggests a Fickian diffusion mechanism, while a value between 0.45 and 0.89 indicates anomalous (non-Fickian) transport, where both diffusion and polymer chain relaxation contribute to the swelling process. A value of n ≥ 0.89 is indicative of Case-II transport, which is dominated by polymer chain relaxation.

Second-Order Kinetics (Schott's Model)

In some cases, particularly for longer swelling times, the swelling process deviates from Fickian behavior and can be better described by a second-order kinetic model. This model suggests that the swelling rate is not solely dependent on diffusion but also on the relaxation of the polymer chains.

Factors Influencing the Swelling of this compound

The swelling behavior of this compound is highly sensitive to the surrounding environment. Understanding and controlling these factors is critical for formulating products with the desired rheological properties.

pH of the Medium

The pH of the aqueous solution is the most critical factor influencing the swelling of this compound. The carboxylic acid groups of the polymer have a pKa of approximately 6.0 ± 0.5. At low pH values, the carboxylic acid groups are protonated (-COOH), and there is little to no ionization, resulting in minimal swelling. As the pH increases upon the addition of a neutralizing agent, the carboxylic acid groups ionize to carboxylate groups (-COO⁻), leading to electrostatic repulsion and a dramatic increase in swelling and viscosity. The maximum viscosity and swelling are typically observed in a pH range of 6.0 to 8.0.[5] At very high pH values (above 9.0), the high concentration of ions in the neutralizing agent can lead to a shielding effect, which reduces the electrostatic repulsion and consequently decreases the viscosity.[6]

Table 1: Effect of pH on the Viscosity of Carbomer Gels

| pH | Viscosity (mPa·s) at a shear rate of 40 s⁻¹ (for a representative Carbopol gel) |

| 3 | Low (non-neutralized) |

| 4 | Moderately Increased |

| 5 | Significantly Increased |

| 6 | High (approaching maximum) |

| 7 | Maximum |

| 8 | High |

| 9 | Decreasing |

Ionic Strength

The presence of electrolytes (salts) in the aqueous solution can significantly impact the swelling of this compound. The cations from the dissolved salt can shield the negative charges of the carboxylate groups on the polymer chains. This charge-shielding effect reduces the electrostatic repulsion between the polymer chains, leading to a less expanded network and, consequently, a lower swelling ratio and viscosity. Divalent and trivalent cations have a more pronounced effect on reducing swelling than monovalent cations due to their greater charge density.[7]

Table 2: Influence of Ionic Strength on the Swelling Ratio of Anionic Hydrogels (Representative Data)

| Salt Concentration (M) | Equilibrium Swelling Ratio (Q) |

| 0.0001 | High |

| 0.001 | Moderately Decreased |

| 0.01 | Significantly Decreased |

| 0.1 | Very Low |

| 1.0 | Minimal Swelling |

Note: This table illustrates the general trend of the effect of ionic strength on the swelling of anionic hydrogels like this compound. The actual values will vary depending on the specific salt and experimental conditions.[7]

Polymer Concentration

As the concentration of this compound in the dispersion increases, the resulting gel becomes more viscous. At higher concentrations, the polymer chains are more entangled, leading to a more robust and rigid gel network upon neutralization. This results in a higher viscosity, but the swelling ratio of individual polymer particles may decrease due to increased network constraints.

Table 3: Viscosity of this compound NF at Different Concentrations (at pH 7.3 - 7.8)

| Concentration (wt%) | Viscosity (cP) |

| 0.2 | 13,000 - 30,000 |

| 0.5 | 40,000 - 60,000 |

Source: Based on product specifications for Carbopol® 980 NF polymer.

Type of Neutralizing Agent

The choice of neutralizing agent can also influence the final properties of the this compound gel. Strong bases like sodium hydroxide provide rapid neutralization, while organic amines like triethanolamine may offer a more controlled neutralization process. The size and chemical nature of the counter-ion from the neutralizing agent can also have a subtle effect on the swelling behavior.

Experimental Protocols

Accurate and reproducible characterization of the swelling behavior of this compound is essential for research and product development. The following are detailed methodologies for key experiments.

Gravimetric Method for Determining Equilibrium Swelling Ratio (ESR)

This method is widely used to quantify the extent of hydrogel swelling.

Materials and Equipment:

-

Dried this compound hydrogel sample of known weight.

-

Aqueous solution of the desired pH and/or ionic strength.

-

Beaker or container.

-

Analytical balance.

-

Filter paper or lint-free tissue.

-

Oven or lyophilizer for drying.

Procedure:

-

Prepare a dried sample of the this compound hydrogel. This is typically done by drying a prepared gel in an oven at a controlled temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Accurately weigh the dried hydrogel sample (Wd).

-

Immerse the dried hydrogel in a beaker containing an excess of the desired aqueous solution (e.g., deionized water, buffer solution of a specific pH).

-

Allow the hydrogel to swell for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the sample size and composition. It is advisable to periodically replace the swelling medium to ensure constant external conditions.

-

At equilibrium, carefully remove the swollen hydrogel from the solution.

-

Gently blot the surface of the swollen hydrogel with filter paper to remove any excess surface water.

-

Immediately weigh the swollen hydrogel (Ws).

-

Calculate the Equilibrium Swelling Ratio (ESR) or Swelling Capacity (Q) using the following formula:

ESR (%) = [(Ws - Wd) / Wd] x 100

or

Q = Ws / Wd

Dynamic Swelling Study for Kinetic Analysis

This protocol is used to investigate the rate of swelling over time.

Procedure:

-

Follow steps 1 and 2 from the gravimetric method for ESR determination.

-

Immerse the dried hydrogel in the desired aqueous solution and start a timer.

-

At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes, and then hourly), remove the hydrogel from the solution.

-

Quickly blot the surface to remove excess water and weigh the partially swollen hydrogel (Wt).

-

Return the hydrogel to the solution to continue swelling.

-

Repeat this process until the weight of the hydrogel becomes constant, indicating that equilibrium has been reached.

-

Calculate the swelling ratio at each time point (Qt) using the formula:

Qt = Wt / Wd

-

Plot Qt versus time to obtain the swelling kinetic curve. This data can then be fitted to the kinetic models described in Section 3.

Viscosity Measurement

Viscosity is a critical parameter for characterizing the rheological properties of this compound gels.

Materials and Equipment:

-

This compound dispersion at a specific concentration.

-

Neutralizing agent.

-

Beaker.

-

Mechanical stirrer.

-

pH meter.

-

Viscometer or rheometer (e.g., Brookfield type or a rotational rheometer).

Procedure:

-

Slowly disperse the desired amount of this compound powder into the aqueous vehicle with gentle agitation to avoid clumping.

-

Allow the dispersion to hydrate completely.

-

While stirring, slowly add the neutralizing agent to adjust the pH to the desired level. Monitor the pH using a pH meter.

-

Allow the gel to equilibrate.

-

Measure the viscosity of the gel using a viscometer at a controlled temperature (e.g., 25 °C). It is important to specify the spindle, rotational speed, and temperature, as these parameters significantly affect the measured viscosity of non-Newtonian fluids.

Conclusion

The swelling behavior of this compound in aqueous solutions is a complex phenomenon governed by the interplay of polymer structure, solvent interactions, and environmental factors. A thorough understanding of the swelling mechanism, kinetics, and the influence of pH, ionic strength, and polymer concentration is paramount for the effective utilization of this compound in various pharmaceutical and cosmetic formulations. The experimental protocols detailed in this guide provide a framework for the systematic characterization of these properties, enabling researchers and formulators to design and optimize products with desired performance characteristics.

References

- 1. iajps.com [iajps.com]

- 2. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. ijlret.com [ijlret.com]

- 5. scribd.com [scribd.com]

- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

A Comprehensive Technical Guide to the Gelling Mechanism of Carbomer 980

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Carbomer 980 as a gelling agent. It provides a detailed exploration of its chemical properties, the physicochemical transformations during gelation, and the critical factors influencing its performance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and formulation, offering both theoretical understanding and practical experimental guidance.

Introduction to this compound

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] In its raw form, it is a white, fluffy, and highly hygroscopic powder.[2][3] It belongs to the family of polyacrylic acid polymers, which are widely utilized in the pharmaceutical and cosmetic industries as thickening, suspending, and gelling agents due to their high efficiency at low concentrations and their ability to produce clear, viscous gels.[1][2][4]

The Gelling Mechanism: A Step-by-Step Elucidation

The transformation of a this compound dispersion from a low-viscosity liquid to a high-viscosity gel is a fascinating example of polymer physics in action. The process can be broken down into three primary stages: dispersion and hydration, neutralization, and gel network formation.

Dispersion and Hydration

In its dry, powdered state, the long-chain polyacrylic acid molecules of this compound are tightly coiled. When dispersed in a polar solvent, typically water, the polymer particles begin to absorb the solvent and swell.[5] This initial stage is known as hydration. It is crucial to achieve a uniform dispersion of the primary polymer particles to ensure a homogenous final gel.[6]

Neutralization: The Trigger for Gelation

The acidic nature of the carboxylic acid groups along the polymer backbone means that in an aqueous dispersion, the pH is typically around 3.[5] The key to unlocking the gelling potential of this compound lies in neutralization. The addition of a neutralizing agent, or a base, deprotonates the carboxylic acid groups (-COOH) into negatively charged carboxylate groups (-COO⁻).[7]

Commonly used neutralizing agents include:

-

Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

-

Organic Amines: Triethanolamine (TEA).[7]

Gel Network Formation: Electrostatic Repulsion and Entanglement

The formation of negatively charged carboxylate groups along the polymer chains introduces significant electrostatic repulsion. These like charges repel each other, causing the coiled polymer chains to uncoil and expand dramatically.[5][7] This uncoiling leads to a significant increase in the hydrodynamic volume of the polymer molecules. The expanded polymer chains then become entangled, forming a three-dimensional matrix that entraps the solvent molecules. This entrapment of the solvent within the polymer network is what results in the formation of a gel and the dramatic increase in viscosity.[7]

Quantitative Data on this compound Gels

The final properties of a this compound gel are highly dependent on several factors, most notably the polymer concentration and the final pH of the formulation. The following tables summarize the quantitative relationship between these parameters and the resulting viscosity.

| This compound Concentration (wt%) | Neutralizing Agent (TEA wt%) | Final pH | Apparent Viscosity (mPa·s) |

| 1.22 | 0.2 | 3.83 | 6,800 |

| 1.22 | 0.4 | - | >6,800 |

| 1.22 | 1.0 | 5.31 | Significantly Increased |

Table 1: Viscosity of 1.22 wt% this compound Gel with Varying TEA Concentration. Data extracted from a study on magneto-hydrodynamic mixing.[1]

| This compound NF Concentration (wt%) | pH | Brookfield Viscosity @ 20 rpm (mPa·s) |

| 0.2 | ~3 | < 1,000 |

| 0.2 | 4 | ~2,000 |

| 0.2 | 5 | ~10,000 |

| 0.2 | 6-7 | ~15,000 |

| 0.5 | ~3 | < 1,000 |

| 0.5 | 4 | ~10,000 |

| 0.5 | 5 | ~30,000 |

| 0.5 | 6-7 | ~45,000 |

| 1.0 | ~3 | < 1,000 |

| 1.0 | 4 | ~20,000 |

| 1.0 | 5 | ~45,000 |

| 1.0 | 6-7 | ~60,000 |

| 2.0 | ~3 | < 1,000 |

| 2.0 | 4 | ~30,000 |

| 2.0 | 5 | ~60,000 |

| 2.0 | 6-7 | ~80,000 |

Table 2: Effect of pH and Concentration on the Viscosity of this compound NF Polymer Dispersion. Data is approximated from graphical representations in technical datasheets.[8]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the preparation and characterization of this compound gels.

Preparation of this compound Gel (Aqueous)

This protocol outlines the steps for preparing a standard aqueous this compound gel.

-

Dispersion:

-

Weigh the desired amount of this compound powder. A typical concentration range is 0.2% to 1.0% w/w.[2]

-

In a separate vessel, measure the required amount of deionized water.

-

While stirring the water with a laboratory mixer at a low to moderate speed (300-500 rpm) to create a vortex, slowly sprinkle the this compound powder into the vortex to avoid agglomeration.[9]

-

Continue mixing until the powder is fully dispersed.

-

-

Hydration:

-

Allow the dispersion to stand for a minimum of 30-60 minutes to ensure complete hydration and swelling of the polymer particles.[10]

-

-

Neutralization:

-

Prepare a solution of the neutralizing agent (e.g., 10% w/v Sodium Hydroxide or 99% Triethanolamine).

-

While gently stirring the hydrated this compound dispersion with a spatula or a low-speed paddle mixer, slowly add the neutralizing agent dropwise.[10]

-

Monitor the pH of the dispersion continuously using a calibrated pH meter.

-

Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for maximum viscosity).[7]

-

Avoid vigorous mixing during and after neutralization to prevent trapping air bubbles and potential shear degradation of the polymer network.

-

Viscosity Measurement

The viscosity of this compound gels is typically measured using a rotational viscometer, such as a Brookfield viscometer.

-

Instrument Setup:

-

Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

-

Select an appropriate spindle and rotational speed. For high viscosity gels, a T-bar spindle with a helipath stand may be necessary to ensure the spindle is constantly cutting into fresh material.

-

Attach the selected spindle to the viscometer.

-

-

Sample Preparation:

-

Place a sufficient amount of the this compound gel in a beaker, ensuring there are no air bubbles.

-

Allow the gel to equilibrate to the desired measurement temperature (e.g., 25 °C) in a constant temperature water bath.[11]

-

-

Measurement:

-

Immerse the spindle into the gel up to the immersion mark.[12][13]

-

Turn on the viscometer motor at the selected speed.

-

Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids like Carbomer gels, it is important to report the spindle, speed, and temperature along with the viscosity reading.

-

Take multiple readings and calculate the average.

-

pH Measurement

Accurate pH measurement of viscous gels requires careful consideration.

-

Instrument Setup:

-

Use a calibrated pH meter with a glass electrode. For highly viscous samples, a specialized electrode designed for viscous materials may provide more stable readings.[14]

-

-

Measurement:

-

Immerse the pH electrode directly into the undiluted gel.[15] Diluting the gel can alter the pH.

-

Ensure the electrode bulb is fully in contact with the gel.

-

Allow sufficient time for the reading to stabilize before recording the pH value.

-

Clean the electrode thoroughly with deionized water and appropriate cleaning solutions after each measurement to prevent residue buildup.

-

Conclusion

This compound's efficacy as a gelling agent is rooted in its unique polymeric structure and its response to changes in pH. The process of dispersion, hydration, and subsequent neutralization leads to the formation of a robust three-dimensional gel network capable of entrapping large volumes of solvent. The viscosity and rheological properties of the final gel can be precisely controlled by adjusting the polymer concentration and the final pH. The detailed experimental protocols provided in this guide offer a standardized approach to the preparation and characterization of this compound gels, facilitating reproducible and reliable results in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. media.neliti.com [media.neliti.com]

- 4. ginhong.com [ginhong.com]

- 5. ulprospector.com [ulprospector.com]

- 6. monash.edu [monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ijlret.com [ijlret.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. scribd.com [scribd.com]

- 12. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 14. coleparmer.com [coleparmer.com]

- 15. researchgate.net [researchgate.net]

Understanding the pKa and neutralization process of Carbomer 980

A Technical Guide to the pKa and Neutralization of Carbomer 980

Introduction

This compound is a high molecular weight, crosslinked polymer of acrylic acid, belonging to the Carbomer family of polymers.[1][2][3] It is widely utilized in the pharmaceutical, cosmetic, and personal care industries as a high-efficiency rheology modifier, capable of providing thickening, suspending, and stabilizing properties to a wide range of formulations.[1][4][5] Supplied as a light, white powder, its functionality is critically dependent on the ionization of its acidic functional groups, a process governed by its acid dissociation constant (pKa) and subsequent neutralization.[6][7] This technical guide provides an in-depth exploration of the pKa of this compound and the physicochemical transformations that occur during its neutralization process, offering valuable insights for researchers, scientists, and formulation development professionals.

Physicochemical Properties of this compound

This compound is chemically a crosslinked polyacrylic acid polymer.[4][] The polymer chains are synthesized from acrylic acid monomers and are crosslinked, creating a three-dimensional network structure.[9][10] This structure is essential for its ability to swell and create viscous gels. Unneutralized aqueous dispersions of this compound are acidic, with a pH of approximately 3 for a 1% dispersion.[10]

| Property | Description | Reference |

| Chemical Name | Crosslinked Polyacrylic Acid Polymer | [2][4] |

| Monomer Unit | Acrylic Acid (C₃H₄O₂) | [1][] |

| Appearance | White, fine, free-flowing powder | [6][11] |

| Apparent pKa | 4.26 (at 25 °C) | [4] |

| pH of 1% Dispersion | Approximately 2.5 - 3.0 | [10][12] |

| Typical Use Level | 0.2 - 1.0 wt% | [4][5] |

| Viscosity (0.5 wt% at pH 7.5) | 40,000 - 60,000 cP | [1] |

The pKa of this compound

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic acid like this compound, which contains numerous carboxylic acid (-COOH) groups along its polymer backbone, the pKa is an apparent value. This is because the ease with which a proton dissociates from one carboxyl group is influenced by the ionization state of neighboring groups.

The reported apparent pKa of this compound is approximately 4.26.[4] Below this pH, the majority of the carboxylic acid groups are in their protonated, non-ionized form (-COOH). As the pH of the dispersion is raised above the pKa, these groups begin to deprotonate, forming negatively charged carboxylate ions (-COO⁻). This ionization is the fundamental trigger for the polymer's function as a thickener.

The Neutralization Process

The mechanism of thickening for this compound is a multi-step process activated by neutralization.[13][14] As supplied, the polymer molecules are tightly coiled. When dispersed in water, they begin to hydrate and partially uncoil.[13] The significant increase in viscosity is achieved upon neutralization with a suitable base.

Mechanism of Neutralization and Thickening:

-

Dispersion and Hydration: The this compound powder is dispersed in water. The polymer particles absorb water and swell, but the viscosity remains low.[5][6]

-

Neutralization: A base, such as sodium hydroxide (NaOH) or triethanolamine (TEA), is added to the dispersion.[6][14]

-

Ionization: The base neutralizes the acidic carboxyl groups, converting them into anionic carboxylate groups (-COO⁻).[5][13]

-

Electrostatic Repulsion: The resulting negative charges along the polymer backbone repel each other.[1][4] This electrostatic repulsion overcomes the internal hydrogen bonding that keeps the polymer coiled.

-

Polymer Uncoiling and Swelling: The repulsive forces cause the polymer chains to uncoil and expand dramatically, entrapping water molecules within the polymer network.[4][10] This swelling can be up to 1000 times the original volume.[5][6]

-

Viscosity Increase: The uncoiled and expanded polymer network significantly increases the viscosity of the solution, forming a stable gel.[12] The optimal viscosity is typically achieved within a pH range of 5.0 to 10.0.[4][5]

Factors such as the type of neutralizer, final pH, polymer concentration, and the presence of electrolytes can significantly influence the final rheological properties of the gel.[9] High concentrations of electrolytes can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing a drop in viscosity.[9][13]

Quantitative Analysis of Neutralization

The relationship between pH, neutralization, and viscosity is critical for formulation design. The viscosity of a this compound dispersion exhibits a sharp, sigmoidal increase as the pH approaches and surpasses the pKa.

| pH | Degree of Neutralization | Polymer Conformation | Resulting Viscosity (0.5% Dispersion) |

| < 4.0 | Low | Tightly Coiled | Very Low (< 2,000 cP) |

| 4.0 - 5.0 | Partial | Starting to Uncoil | Rapidly Increasing |

| 5.0 - 9.0 | High | Fully Uncoiled & Expanded | High / Maximum (approx. 40,000 - 60,000 cP)[1][13] |

| > 9.0 | High | Expanded (Repulsion Shielding) | Gradually Decreasing[13] |

Experimental Protocols

Protocol 1: Determination of Apparent pKa by Potentiometric Titration

This protocol outlines a standard method for determining the apparent pKa of this compound using potentiometric titration.

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a combination electrode

-

50 mL burette

Methodology:

-

Preparation of Dispersion: Accurately weigh 1.0 g of this compound and disperse it in 200 mL of deionized water under vigorous agitation to create a 0.5% w/v dispersion. Allow the dispersion to hydrate for at least 60 minutes to ensure full wetting.

-

Titration Setup: Place the beaker containing the Carbomer dispersion on a magnetic stirrer. Immerse the pH electrode and the tip of the burette into the dispersion. Ensure the stir bar does not strike the electrode.

-

Titration: Begin stirring at a moderate speed. Record the initial pH of the dispersion. Add the 0.1 M NaOH solution in 0.5 mL increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Continue the titration until the pH reaches approximately 11.0. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of NaOH required to reach the inflection point of the sigmoidal curve (the equivalence point). The apparent pKa is the pH at the point where half of this volume of NaOH has been added (the half-neutralization point).[15]

Protocol 2: Viscosity Measurement during Neutralization

This protocol describes how to prepare a neutralized this compound gel and measure its viscosity.[16]

Materials and Equipment:

-

This compound powder

-

Deionized water

-

Neutralizing agent (e.g., 18% w/v NaOH solution or Triethanolamine)

-

Overhead mixer or laboratory stirrer

-

Calibrated pH meter

-

Brookfield-type rotational viscometer with appropriate spindle (e.g., LV-4)

-

Constant temperature water bath (25 °C)

Methodology:

-

Dispersion: Prepare a 0.5% w/v dispersion of this compound in deionized water as described in the previous protocol. Place the dispersion in a 25 °C water bath for 30 minutes to equilibrate.[16]

-

Neutralization: While stirring the dispersion at a low speed to avoid air entrapment, slowly add the neutralizing agent dropwise. Monitor the pH continuously.

-

pH Adjustment: Continue adding the neutralizer until the target pH (e.g., 7.0 ± 0.2) is reached. The ideal pH for maximum viscosity is often between 6.5 and 7.5.[13]

-

Hydration: Allow the neutralized gel to stand in the 25 °C water bath for at least one hour to ensure complete polymer relaxation and stable viscosity development.[16]

-

Viscosity Measurement: Measure the viscosity of the gel using the rotational viscometer at a specified speed (e.g., 20 rpm). Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Visualization of Core Concepts

Diagrams created using Graphviz to illustrate key structures and processes.

References

- 1. atamankimya.com [atamankimya.com]

- 2. specialchem.com [specialchem.com]

- 3. Carbopol 980 polymer - Lubrizol [lubrizol.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. iigtchem.com [iigtchem.com]

- 7. monash.edu [monash.edu]

- 9. Research on this compound [vacutaineradditives.com]

- 10. ulprospector.com [ulprospector.com]

- 11. librawpharma.com [librawpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. studylib.net [studylib.net]

- 14. How to Mix Carbopol – Carbomer Polymer Gel Formulation [silverson.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijlret.com [ijlret.com]

Safety and Toxicology Profile of Carbomer 980 for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological profile of Carbomer 980, a high molecular weight polymer of acrylic acid, for its application in in vivo studies. This document synthesizes available data on its toxicity, irritation potential, and genotoxicity, providing detailed experimental protocols and quantitative data to support researchers and drug development professionals in its safe and effective use.

Executive Summary

This compound is widely regarded as a safe and biocompatible excipient for topical and mucosal applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of carbomers and concluded that they have a low potential for toxicity, irritation, and sensitization.[1][2] While specific toxicological data for this compound is often grouped with other carbomers, the available information consistently points towards a favorable safety profile for in vivo research, particularly in topical formulations. Clinical studies on formulations containing this compound have also demonstrated good tolerability in humans.[3]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single, high-dose administration.

Oral Toxicity

Acute oral toxicity studies with various carbomer polymers have consistently demonstrated a low order of toxicity.

Table 1: Acute Oral Toxicity of Carbomers in Animal Models

| Test Substance | Species | Route | LD50 | Reference |

| Carbomers | Rat, Guinea Pig, Mouse, Dog | Oral | Low toxicity (specific LD50 values not consistently reported for this compound, but generally considered high) | [4] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Typically, adult female rats are used.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature and humidity, and provided with standard laboratory diet and water ad libitum.

-

Dosage: A limit test is often performed where a single high dose (e.g., 2000 mg/kg body weight) is administered. If mortality is observed, a full dose-range study with at least three dose levels is conducted.

-

Administration: The test substance is administered by gavage using a suitable vehicle.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Dermal Toxicity

The acute dermal toxicity of carbomers is also considered to be low.

Table 2: Acute Dermal Toxicity of Carbomers in Animal Models

| Test Substance | Species | Route | LD50 | Reference |

| Carbomer | Rat | Dermal | > 3 g/kg | [4] |

Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Animals: Adult rats, rabbits, or guinea pigs of both sexes are used.

-

Preparation of Animals: The day before the study, the fur is clipped from the dorsal area of the trunk.

-

Dosage and Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. A porous gauze dressing is typically applied to hold the substance in place for a 24-hour exposure period. A limit dose of 2000 mg/kg is often used.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Necropsy: All animals undergo gross necropsy at the end of the study.

Irritation and Sensitization

Skin Irritation

Carbomers, including this compound, are generally considered to have a low potential for skin irritation.

Table 3: Skin Irritation Potential of Carbomers

| Test Substance | Species | Concentration | Results | Reference |

| Carbomer | Rabbit | 100% | Minimal irritation | [4] |

| Carbomer | Human | 1.0% | Low potential for skin irritation | [4] |

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Test Animals: Healthy young adult albino rabbits are used.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation

The eye irritation potential of carbomers can vary, with some studies indicating moderate irritation.

Table 4: Eye Irritation Potential of Carbomers

| Test Substance | Species | Results | Reference |

| Carbomers | Rabbit | Zero to moderate irritation | [2] |

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Test Animals: Healthy young adult albino rabbits are used.

-

Instillation: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization

Clinical studies with carbomers have demonstrated a low potential for skin sensitization.

Table 5: Skin Sensitization Potential of Carbomers

| Test Substance | Species | Concentration | Results | Reference |

| Carbomer | Human | 1.0% | Low potential for skin sensitization | [4] |

Experimental Protocol: Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)

-

Study Population: A panel of human volunteers is recruited.

-

Induction Phase: The test material is applied to the same skin site under an occlusive patch three times a week for three consecutive weeks.

-

Rest Period: A two-week rest period follows the induction phase.

-

Challenge Phase: The test material is applied to a naive skin site under an occlusive patch.

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema) 48 and 96 hours after application.[5][6]

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to cause damage to genetic material.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[7][8]

Note: Specific genotoxicity data for this compound were not identified in the reviewed literature.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.

Experimental Protocol: Carcinogenicity Study in Rodents (Based on OECD Guideline 451)

-

Test Animals: Typically, rats and mice of both sexes are used.

-

Duration: The study duration is typically 18-24 months for mice and 24 months for rats.

-

Administration: The test substance is usually administered in the diet, drinking water, or by gavage.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the lifespan of the animals.

-

Observations: Animals are observed daily for clinical signs. Body weight and food consumption are monitored weekly.

-

Pathology: A full histopathological examination of all organs and tissues is performed on all animals.[9][10]

Note: Specific carcinogenicity data for this compound were not identified in the reviewed literature.

Reproductive and Developmental Toxicity

These studies assess the potential adverse effects of a substance on sexual function, fertility, and development.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

-

Test Animals: Rats of both sexes are used.

-

Dosing: The test substance is administered to males and females before mating, during mating, and to females throughout gestation and lactation.

-

Endpoints: The study evaluates effects on mating performance, fertility, pregnancy outcomes, and offspring viability, growth, and development.[11][12][13]

Experimental Protocol: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

-

Test Animals: Pregnant female rats or rabbits are used.

-

Dosing: The test substance is administered during the period of organogenesis.

-

Endpoints: Dams are evaluated for maternal toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[14][15]

Note: Specific reproductive and developmental toxicity data for this compound were not identified in the reviewed literature.

Signaling Pathways

Currently, there is a lack of specific published data detailing the direct effects of this compound on intracellular signaling pathways in vivo. However, as a high molecular weight polymer, it is not expected to be absorbed systemically to a significant extent, and its primary biological interactions are likely to be at the site of application.

Given its use in topical formulations and its generally non-irritating nature at typical concentrations, it is unlikely to be a potent modulator of inflammatory signaling pathways such as the NF-κB, MAPK, or TLR pathways. The following diagram illustrates a generalized inflammatory signaling pathway that can be activated by various stimuli. It is important to note that this is a representative pathway, and there is no evidence to suggest that this compound directly interacts with these specific components.

Caption: Generalized Inflammatory Signaling Pathway (e.g., NF-κB).

Experimental Workflows

The following diagrams illustrate typical workflows for key in vivo toxicology studies.

Acute Oral Toxicity Workflow

Caption: Workflow for an Acute Oral Toxicity Study.

Dermal Irritation Study Workflow

Caption: Workflow for a Dermal Irritation Study.

Conclusion

Based on the available data, this compound exhibits a very low toxicity profile, particularly for topical and mucosal applications in in vivo studies. It is not a significant skin irritant or sensitizer at concentrations typically used in formulations. While specific quantitative data for acute oral and dermal toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this compound are not always individually reported, the data for the broader class of carbomers consistently indicate a high degree of safety. Researchers and drug development professionals can proceed with the use of this compound in in vivo studies with a high level of confidence in its safety, particularly when used in topical formulations. It is, however, recommended to consult the latest safety data sheets and regulatory guidelines when designing specific in vivo experiments.

References

- 1. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 [periodicos.capes.gov.br]

- 2. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]

- 3. Safety and Efficacy of 0.5% this compound Gel for Treatment of Symptoms of Common Cold: Results of 2 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. Comparison of the results of a modified miniscreen and the standard bacterial reverse mutation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. howard-foundation.com [howard-foundation.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. The in vivo rodent test systems for assessment of carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) [pubmed.ncbi.nlm.nih.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 15. oecd.org [oecd.org]

Thermal stability and degradation analysis of Carbomer 980

An In-depth Technical Guide to the Thermal Stability and Degradation Analysis of Carbomer 980

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: TGS-C980-TSDA-202512 Version: 1.0

Abstract

This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers, is a cornerstone excipient in the pharmaceutical and cosmetic industries, primarily used as a rheology modifier, thickener, and gelling agent.[1][2] Its thermal stability is a critical quality attribute, directly impacting the safety, efficacy, and shelf-life of finished products. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. It details the primary analytical techniques for characterization, presents collated thermal data, and outlines detailed experimental protocols for researchers.

Introduction to this compound and Thermal Stability

This compound is a synthetic, 'fluffy', white, acidic, and hygroscopic powder.[3] Its ability to swell in water and form clear, viscous gels upon neutralization makes it invaluable in formulations ranging from topical creams and gels to oral suspensions.[1][4] The stability of these formulations is often dictated by the polymer's response to thermal stress encountered during manufacturing (e.g., heat sterilization), storage, and transport.

Exposure to excessive temperatures can lead to a loss of viscosity, discoloration, and chemical degradation, compromising the product's physical properties and potentially generating harmful byproducts.[3] Therefore, a thorough understanding and characterization of its thermal behavior using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are imperative for robust formulation development.

Core Analytical Techniques for Thermal Analysis